5-Bromo-6-chloro-N-ethylpyridine-3-carboxamide
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Overview
Description
5-Bromo-6-chloro-N-ethylpyridine-3-carboxamide is a heterocyclic organic compound that contains both bromine and chlorine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-chloro-N-ethylpyridine-3-carboxamide typically involves the halogenation of a pyridine derivative followed by amide formation. One common method includes:
Halogenation: Starting with pyridine-3-carboxamide, bromination and chlorination are carried out using bromine and chlorine reagents under controlled conditions to introduce the bromine and chlorine atoms at the 5 and 6 positions, respectively.
Amide Formation: The halogenated intermediate is then reacted with ethylamine under suitable conditions to form the N-ethylamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimizations for yield and purity. This includes the use of continuous flow reactors for halogenation and automated systems for amide formation to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-chloro-N-ethylpyridine-3-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amide derivative, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
5-Bromo-6-chloro-N-ethylpyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-chloro-N-ethylpyridine-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-6-chloropyridine-3-carboxamide: Similar structure but without the N-ethyl group.
6-Chloro-N-ethylpyridine-3-carboxamide: Lacks the bromine substituent.
5-Bromo-N-ethylpyridine-3-carboxamide: Lacks the chlorine substituent.
Uniqueness
5-Bromo-6-chloro-N-ethylpyridine-3-carboxamide is unique due to the presence of both bromine and chlorine substituents along with the N-ethyl group, which can influence its reactivity and interactions in chemical and biological systems.
Properties
IUPAC Name |
5-bromo-6-chloro-N-ethylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrClN2O/c1-2-11-8(13)5-3-6(9)7(10)12-4-5/h3-4H,2H2,1H3,(H,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMSAXNRSMJLNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=CC(=C(N=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.52 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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